Adenallene
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Overview
Description
Adenallene Inhibits replication and cytopathic effects of HIV in vitro.
Scientific Research Applications
Accumulation and Metabolism in Leukemia Cells
Research on adenallene's interaction with murine leukemia L1210 cells has provided insight into its cellular accumulation and metabolism. Studies found that this compound accumulation is enhanced at lower temperatures and is influenced by extracellular adenine. This process involves the conversion of this compound to hypoxallene, which exits cells via a temperature-sensitive mechanism (Kessel & Žemlička, 1994).
Enantioselectivity and Antiretroviral Effects
Research into the synthesis of optically pure this compound enantiomers revealed that the (R)-(-)-adenallene enantiomer has significant inhibitory effects on HIV replication in cell culture, while the (S)-(+)-adenallene enantiomer is less active. This study highlighted the enantioselectivity of this compound's antiretroviral effects and its interaction with enzymes (Megati et al., 1992).
Anti-HIV Activity Enhancement
The bis(S-pivaloyl-2-thioethyl) phosphotriester derivative of this compound was found to be more effective than its parent compound in inhibiting HIV-1 replication in human T4 lymphoblastoid cell lines. This research suggests the potential for creating more effective this compound derivatives (Egron et al., 2002).
Synthesis and Application in Antiviral Research
The synthesis of this compound and its potential application in antiviral research, particularly against HIV, has been a focus of study. The unique chemical structure and biological activity of this compound in nucleic acid metabolism and its relationship to anti-HIV activity have been explored (Žemlička, 1997).
Convenient Synthesis Method
A convenient method for synthesizing this compound was developed, highlighting its potential for more widespread application in scientific research, particularly in the study of antiviral compounds (Khorlin et al., 1989).
Properties
CAS No. |
114987-18-7 |
---|---|
Molecular Formula |
C9H9N5O |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
[9-(4-hydroxybut-2-enylidene)purin-9-ium-6-yl]azanide |
InChI |
InChI=1S/C9H9N5O/c10-8-7-9(12-5-11-8)14(6-13-7)3-1-2-4-15/h1-3,5-6,15H,4H2,(H-,10,11,12) |
InChI Key |
ISVDZARHZZIZPJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C=C=CCO)N |
SMILES |
C1=NC(=C2C(=N1)[N+](=CC=CCO)C=N2)[NH-] |
Canonical SMILES |
C1=NC(=C2C(=N1)[N+](=CC=CCO)C=N2)[NH-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Adenallene; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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